Cl.NCCCCCNS(=O)(=O)c1ccc2c(Cl)cccc2c1
. This representation can be used to generate a 3D structure of the molecule using appropriate software. This compound is classified as a sulfonamide, which is a group of compounds containing the sulfonamide functional group (-SO2NH2). Sulfonamides are known for their antibacterial properties and are commonly used in pharmaceuticals. The specific structure of N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride suggests potential applications in targeting specific biological pathways, particularly those involving enzyme inhibition or modulation.
The synthesis of N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride typically involves several key steps:
The molecular structure of N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods, revealing insights into its potential interactions with biological targets .
N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride can undergo various chemical reactions:
The mechanism of action for N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride primarily involves its interaction with specific enzymes or receptors within biological systems:
The physical and chemical properties of N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride include:
These properties make it suitable for various applications in medicinal chemistry and biochemistry .
N-(5-Aminopentyl)-5-chloro-2-naphthalenesulfonamide hydrochloride has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: